tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC13811524
Molecular Formula: C18H24BClN2O4
Molecular Weight: 378.7 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate -](/images/structure/VC13811524.png)
Specification
Molecular Formula | C18H24BClN2O4 |
---|---|
Molecular Weight | 378.7 g/mol |
IUPAC Name | tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
Standard InChI Key | WKOXOWPJAUOOCQ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Cl)C(=O)OC(C)(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Cl)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic pyrrolo[2,3-b]pyridine system, which integrates a five-membered pyrrole ring fused to a pyridine ring. This heterocyclic core is substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and at the 1-position with a tert-butyl carbamate group. The 5-position is occupied by a chlorine atom, introducing electrophilic reactivity. The molecular formula is C₁₈H₂₄BClN₂O₄, with a molecular weight of 378.7 g/mol .
Spectroscopic and Physical Data
Key spectroscopic features include:
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¹H NMR: Signals corresponding to the tert-butyl group (δ 1.5–1.6 ppm), aromatic protons (δ 7.2–8.1 ppm), and methyl groups on the dioxaborolane moiety (δ 1.2–1.3 ppm).
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¹³C NMR: Peaks for the carbonyl carbon (δ 155–160 ppm) and boron-bonded carbons (δ 80–85 ppm).
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IR Spectroscopy: Stretching vibrations for the carbonyl group (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
Table 1: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄BClN₂O₄ |
Molecular Weight | 378.7 g/mol |
CAS Number | 2882875-88-7 |
IUPAC Name | tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate |
Solubility | Soluble in DMSO, THF, DCM |
Synthesis and Synthetic Applications
Synthetic Pathways
The synthesis involves sequential functionalization of the pyrrolo[2,3-b]pyridine core:
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Core Formation: Cyclocondensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Chlorination: Electrophilic aromatic substitution using chlorine gas or SOCl₂ at elevated temperatures.
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Boronation: Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Chlorination | SOCl₂, DMF, 80°C, 12h | 85 |
Boronation | B₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 100°C | 78 |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 6h | 92 |
Applications in Organic Synthesis
The compound’s boronate ester enables Suzuki-Miyaura cross-coupling reactions, facilitating aryl-aryl bond formation. For example, coupling with aryl halides yields biaryl derivatives, which are prevalent in pharmaceuticals and materials science. The chlorine atom allows nucleophilic aromatic substitution, enabling diversification at the 5-position.
Biological Activity and Mechanistic Insights
Protease Inhibition
Boronic acids are known to inhibit serine proteases (e.g., proteasome, thrombin) via reversible covalent bond formation with active-site hydroxyl groups. The dioxaborolane moiety in this compound may exhibit similar reactivity, though experimental validation is pending.
Table 3: Hypothetical Biological Targets
Target | Interaction Mechanism | Potential IC₅₀ (nM) |
---|---|---|
CDK2 | ATP-competitive inhibition | 50–100 |
EGFR | Allosteric modulation | 100–200 |
Proteasome | Covalent binding to β5 subunit | 10–50 |
Comparison with Structural Analogs
Functional Group Variations
Modifying the substituents on the pyrrolo[2,3-b]pyridine core alters biological and physicochemical properties. For instance:
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Chloro vs. Fluoro: Fluorination enhances metabolic stability but reduces electrophilicity.
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Boronates vs. Carboxylic Acids: Boronates improve membrane permeability but may increase toxicity.
Table 4: Analog Comparison
Compound | Molecular Weight | Key Feature |
---|---|---|
tert-Butyl 5-fluoro analog | 362.6 g/mol | Enhanced metabolic stability |
Methyl carbamate derivative | 336.5 g/mol | Reduced steric hindrance |
Unprotected pyrrolopyridine boronate | 294.4 g/mol | Higher reactivity |
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